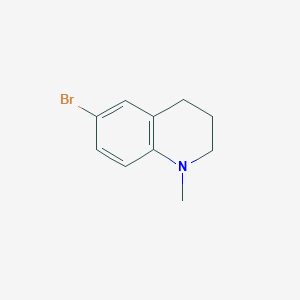

6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoline

Description

6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoline (CAS: 22190-35-8) is a brominated tetrahydroquinoline derivative characterized by a bicyclic structure with a bromine atom at the 6-position and a methyl group at the 1-position. This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting neurological and inflammatory pathways. Its structural features—a partially saturated quinoline ring and electron-withdrawing bromine substituent—influence its physicochemical properties and reactivity .

Properties

IUPAC Name |

6-bromo-1-methyl-3,4-dihydro-2H-quinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN/c1-12-6-2-3-8-7-9(11)4-5-10(8)12/h4-5,7H,2-3,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKEKGQRGDBWFBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC2=C1C=CC(=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoline can be synthesized through various methods. One common approach involves the bromination of 1-methyl-1,2,3,4-tetrahydroquinoline using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically occurs in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent concentration, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form quinoline derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: Reduction of the compound can lead to the formation of dihydroquinoline derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.

Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.

Reduction: Hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Major Products Formed

Substitution: Formation of 6-substituted-1-methyl-1,2,3,4-tetrahydroquinoline derivatives.

Oxidation: Formation of quinoline derivatives.

Reduction: Formation of dihydroquinoline derivatives.

Scientific Research Applications

6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoline has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound for the development of new therapeutic agents targeting various diseases.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biochemical pathways. The bromine atom and the tetrahydroquinoline core play crucial roles in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Variations in the Tetrahydroquinoline Scaffold

The tetrahydroquinoline core allows extensive modifications, leading to diverse biological and chemical profiles. Below is a comparative analysis of structurally related compounds:

Table 1: Key Structural Analogues and Their Properties

Key Observations :

- Bromine Position : The 6-bromo substituent is conserved across analogues, contributing to electron-deficient aromatic systems that influence nucleophilic substitution reactivity.

- Methyl vs. Bulkier Groups : The 1-methyl group in the target compound reduces steric hindrance compared to piperidine or dimethyl substituents, favoring synthetic accessibility .

- Salt Forms : Hydrochloride salts (e.g., CAS 135631-91-3) enhance aqueous solubility, critical for pharmacokinetic optimization .

Table 2: Reaction Efficiency Comparison

Spectroscopic and Computational Insights

- IR/NMR Data: The NH stretch at 3415 cm⁻¹ in 6-bromo-1,2,3,4-tetrahydroquinoline (2r) confirms the tetrahydroquinoline structure, while methyl groups show characteristic δ 1.47 ppm (¹H NMR) .

- Theoretical Studies: DFT calculations on 6-methyltetrahydroquinoline reveal that bromine's electronegativity increases the HOMO-LUMO gap (4.5 eV vs. 3.8 eV for methyl derivatives), reducing electrophilicity .

Biological Activity

6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoline is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This compound features a unique structure characterized by the presence of a bromine atom at the 6-position and a methyl group at the 1-position of the tetrahydroquinoline framework. Its molecular formula is C10H10BrN, and it has a molecular weight of approximately 240.1 g/mol. The biological activity of this compound is primarily explored in medicinal chemistry, particularly in the context of anticancer research and other therapeutic applications.

The biological activity of this compound is believed to stem from its interaction with various molecular targets within biological systems. These interactions may include:

- Enzymatic Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.

- Receptor Modulation : It may act on receptors that regulate cellular signaling pathways.

- DNA Interaction : The compound might interact with DNA, leading to alterations in gene expression or induction of apoptosis in cancer cells.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

- Anticancer Activity : Studies have shown that this compound possesses cytotoxic effects against various cancer cell lines such as HeLa and HT29 cells. The mechanism may involve induction of apoptosis and interference with cellular signaling pathways .

- Anti-inflammatory Effects : Similar compounds in the tetrahydroquinoline class have been identified as potent inhibitors of NF-κB transcriptional activity, which plays a crucial role in inflammatory processes .

Case Studies and Research Findings

Several studies have highlighted the biological potential of this compound:

- Cytotoxicity Evaluation :

-

NF-κB Inhibition :

- Research focused on the inhibition of LPS-induced NF-κB transcriptional activity demonstrated that derivatives of tetrahydroquinolines could effectively reduce inflammatory responses in vitro. The brominated derivative showed enhanced activity compared to non-brominated counterparts.

Comparative Analysis

The following table summarizes the structural features and biological activities of selected compounds related to this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Bromine at position 6; Methyl at position 1 | Anticancer; Anti-inflammatory |

| 5-Bromo-2-methylquinoline | Bromine at position 5; Different ring structure | Varies; Less studied |

| 7-Bromo-1-(methylsulfonyl)-1,2-dihydroquinoline | Bromine at position 7; Sulfonyl group | Potentially different reactivity |

| 6-Bromo-2-methyl-1H-indole | Indole structure; Different heterocycle | Antimicrobial; Anticancer |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoline, and how are intermediates characterized?

- Methodology : The compound can be synthesized via reductive amination using sodium triacetoxyborohydride and acetic acid, starting from 1,2,3,4-tetrahydroquinoline and methyl-substituted ketones. For example, 1-(1-methylpiperidin-4-yl)-1,2,3,4-tetrahydroquinoline (compound 58) was synthesized with a 63.8% yield after purification by chromatography .

- Characterization : Structural confirmation relies on H NMR (e.g., δ 7.13 ppm for aromatic protons) and ESI-MS (e.g., m/z 325.1 [M+1]) to verify purity and molecular weight .

Q. What safety protocols are critical when handling this compound?

- Hazard Mitigation : The compound is harmful via inhalation, skin contact, or ingestion. Use PPE (gloves, lab coat), work in a fume hood, and avoid light exposure due to potential photodegradation .

- First Aid : Immediate rinsing with water for skin/eye contact and medical consultation for ingestion .

Q. How is the purity of this compound validated in laboratory settings?

- Analytical Methods : High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are standard. For derivatives like tert-butyl 3-(6-Bromo-3,4-dihydroquinolin-1(2H)-yl)pyrrolidine-1-carboxylate, NMR splitting patterns (e.g., J = 9.0 Hz for coupling constants) confirm stereochemical integrity .

Advanced Research Questions

Q. How do reaction conditions (solvent, temperature) influence the yield of this compound derivatives?

- Optimization Strategies :

- Solvent : DMF enhances reactivity in bromination reactions (e.g., NBS in DMF for compound 61 synthesis) .

- Temperature : Reactions at 0–25°C improve selectivity for tertiary amine derivatives, reducing side products .

- Data Table :

| Derivative | Reaction Time (h) | Yield (%) | Key Conditions |

|---|---|---|---|

| Compound 58 | 12 | 63.8 | NaBH(OAc), AcOH, RT |

| Compound 61 | 6 | 72 | NBS, DMF, 25°C |

Q. What structural analogs of this compound exhibit comparable bioactivity, and how are they designed?

- Analog Design : Fluorinated analogs (e.g., 6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline) are synthesized via similar reductive amination, with bioactivity assessed via in vitro assays (e.g., antimicrobial activity) .

- Comparative Analysis : Bromine at position 6 enhances electrophilic reactivity compared to 7-Bromo-3,4-dihydroquinolin-2(1H)-one, as shown in docking studies with enzyme targets .

Q. How can contradictory NMR data for 6-Bromo-1-methyl derivatives be resolved?

- Troubleshooting :

- Deuterated Solvents : Use CDCl to avoid signal splitting from residual protons.

- Computational Validation : Compare experimental H NMR shifts with DFT-calculated values (e.g., δ 2.71 ppm for methylene groups in compound 63 aligns with B3LYP/6-31G* models) .

Data Contradictions and Resolution

- Synthesis Yields : Variations in yields (e.g., 63.8% for compound 58 vs. 72% for compound 61) highlight the impact of substituent bulkiness on reaction efficiency .

- Structural Similarity : Analogous compounds like 6-Bromo-4-methyl-1,2,3,4-tetrahydroquinoline (Similarity Index: 0.82) show reduced steric hindrance, enabling higher yields in alkylation reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.